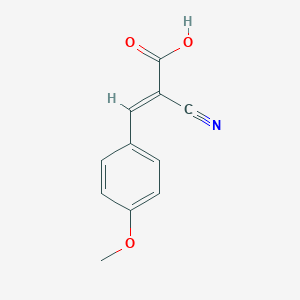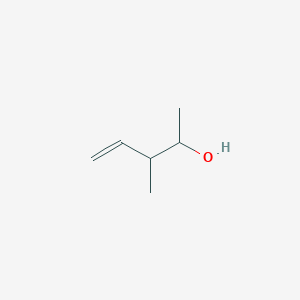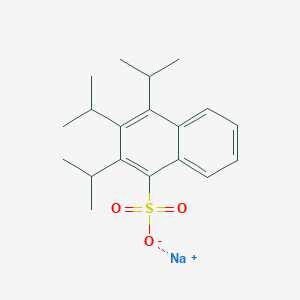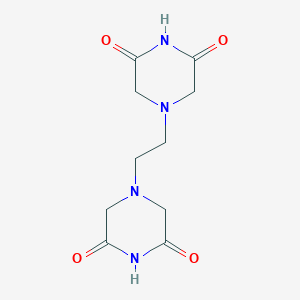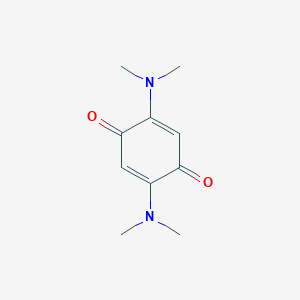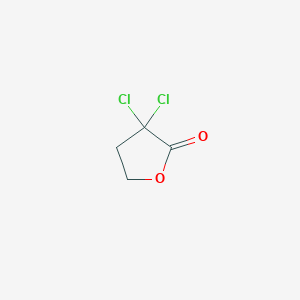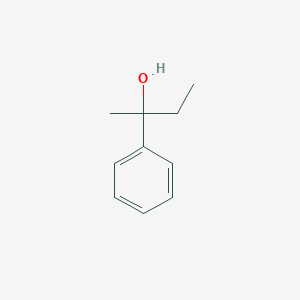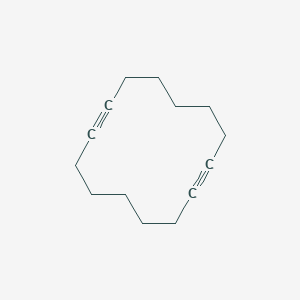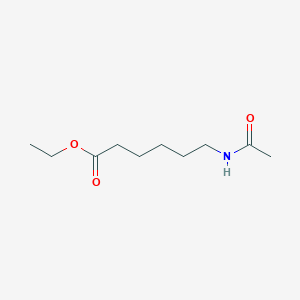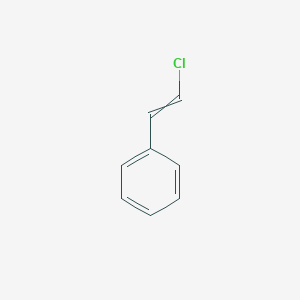
ヨータラム酸ナトリウム
概要
説明
ヨードタラミン酸ナトリウムは、主に医用画像診断に使用される放射線造影剤です。これは、放射線画像における内部構造の視認性を高める、ヨウ素を含む有機化合物です。 この化合物は、排泄性尿路造影、脳血管造影、コンピューター断層撮影などの手順で一般的に使用されます .
科学的研究の応用
ヨードタラミン酸ナトリウムは、科学研究で幅広く応用されています。
化学: これは、分析化学において、機器の較正と方法の検証のための標準化合物として使用されます。
生物学: 生物学的研究では、ヨードタラミン酸ナトリウムは、動物モデルにおける腎機能と糸球体濾過量の研究に使用されます。
医学: 臨床的には、画像診断手順における内部構造の視認性を高める放射線造影剤として使用されます。これは、腎機能の評価と腎臓病の診断に特に役立ちます。
作用機序
ヨードタラミン酸ナトリウムは、放射線画像における内部構造のコントラストを高めることで効果を発揮します。体内に注射されると、循環系を介して腎臓に迅速に輸送され、尿中に変化せずに排泄されます。ヨードタラミン酸ナトリウムの高いヨウ素含有量は、優れた放射線不透過性を提供し、尿路やその他の構造の明確な視覚化を可能にします。 この化合物は、有意な代謝を受けず、主に糸球体濾過によって排泄されます .
類似の化合物との比較
類似の化合物
イオヘキソール: 同様の画像診断手順で使用される別のヨウ素含有放射線造影剤。
ヨードアミド: 同様の用途を持つが、化学構造が異なる放射線造影剤。
イオキシタラミン酸: 同様の診断用途を持つが、薬物動態が異なる化合物.
独自性
ヨードタラミン酸ナトリウムは、高いヨウ素含有量と優れた放射線不透過性を持ち、画像診断手順に特に効果的なことが特徴です。 その腎臓からの迅速なクリアランスとタンパク質結合の最小限度も、診断薬としての有効性に貢献しています .
生化学分析
Cellular Effects
Iothalamate Sodium has a profound impact on various types of cells and cellular processes. It is used in medical imaging procedures such as angiography, arthrography, and computed tomographic scans
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Iothalamate Sodium vary with different dosages in animal models
Metabolic Pathways
Iothalamate Sodium is involved in certain metabolic pathways
Transport and Distribution
Iothalamate Sodium is transported and distributed within cells and tissues
準備方法
合成経路と反応条件
ヨードタラミン酸ナトリウムは、安息香酸誘導体のヨウ素化を含む一連の化学反応によって合成されます。このプロセスには、通常、以下の手順が含まれます。
ヨウ素化: 安息香酸は、ヨウ素と硝酸などの酸化剤を使用してヨウ素化されます。
アミド化: ヨウ素化された安息香酸は、次にメチルアミンなどのアミンと反応させて、対応するアミドを生成します。
カルボキシル化: アミドはさらにカルボキシル化されてカルボキシル基が導入され、ヨードタラミン酸が生成されます。
工業的生産方法
ヨードタラミン酸ナトリウムの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、大型反応器の使用と、高収率と高純度を確保するための反応条件の精密な制御が含まれます。 最終製品は、通常、結晶化と濾過プロセスによって精製されます .
化学反応の分析
反応の種類
ヨードタラミン酸ナトリウムは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、ヨウ素化された副生成物が生成されます。
還元: 還元反応は、ヨードタラミン酸ナトリウムをヨウ素化されていない誘導体に変化させることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、硝酸と過酸化水素があります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、使用される特定の反応条件と試薬に応じて、ヨードタラミン酸ナトリウムのさまざまなヨウ素化および非ヨウ素化誘導体があります .
類似化合物との比較
Similar Compounds
Iohexol: Another iodine-containing radiocontrast agent used in similar imaging procedures.
Iodamide: A radiocontrast agent with similar applications but different chemical structure.
Ioxithalamate: A compound with similar diagnostic uses but different pharmacokinetic properties.
Uniqueness
Iothalamate sodium is unique due to its high iodine content and excellent radiopacity, making it particularly effective for imaging procedures. Its rapid renal clearance and minimal protein binding also contribute to its effectiveness as a diagnostic agent .
特性
IUPAC Name |
sodium;3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIMWHNSWLLELS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8I3N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2276-90-6 (Parent) | |
| Record name | Iothalamate sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1057668 | |
| Record name | Iothalamate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225-20-3 | |
| Record name | Iothalamate sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iothalamate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOTHALAMATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDN276D83N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium iothalamate enable visualization of body structures in radiographic imaging?
A1: Sodium iothalamate functions by blocking X-rays as they traverse the body. This property stems from its high iodine content. Since body structures inherently possess varying densities, those lacking iodine appear as distinct contrasts on radiographic images, allowing for their visualization. []
Q2: Does sodium iothalamate interact directly with any biological targets to exert its effect?
A2: Unlike many pharmaceuticals, sodium iothalamate does not have specific biological targets. Its mechanism of action relies primarily on its physical properties, specifically its ability to attenuate X-rays. This makes it valuable for outlining anatomical structures rather than eliciting pharmacological responses. []
Q3: Can sodium iothalamate cross the blood-brain barrier?
A3: While primarily intended for vascular and excretory system visualization, studies have shown that sodium iothalamate, particularly when injected into the cisterna magna, is absorbed through the pia mater of the cerebral cortex, indicating its ability to cross the blood-brain barrier. []
Q4: What is the molecular formula and weight of sodium iothalamate?
A4: While the provided abstracts don't explicitly state the molecular formula and weight of sodium iothalamate, it's crucial to note that multiple forms exist, including sodium iothalamate monomer and trimer, each with its own distinct properties. []
Q5: Is there any spectroscopic data available for sodium iothalamate?
A5: The provided research papers do not delve into the detailed spectroscopic characterization of sodium iothalamate.
Q6: Does sodium iothalamate demonstrate stability under various storage conditions?
A6: Research indicates that Angio-Conray, an 80% solution of sodium iothalamate, maintains its clarity even at temperatures as low as 0°C, suggesting good stability under cold conditions. []
Q7: How is sodium iothalamate excreted from the body?
A7: Studies confirm that sodium iothalamate is primarily eliminated through renal excretion. Autoradiographic studies using radiolabeled sodium iothalamate showed almost complete excretion in urine within 24 hours. []
Q8: Does the presence of acute unilateral ureteric obstruction influence sodium iothalamate excretion?
A8: Research using dogs with acute unilateral ureteric obstruction demonstrated lower creatinine clearance, decreased six-hour cumulative urinary excretion of sodium iothalamate, and elevated blood iothalamate levels compared to control animals. []
Q9: Is sodium iothalamate metabolized in the body?
A9: The provided research primarily focuses on sodium iothalamate's application as a contrast agent and its excretion profile. Details regarding its metabolic fate are not extensively discussed.
Q10: Have any animal models been used to evaluate sodium iothalamate?
A10: Yes, various animal models have been employed to investigate sodium iothalamate's properties. Studies using dogs, rabbits, and rats are mentioned in the provided abstracts, demonstrating its use in diverse research contexts. [, , , , ]
Q11: Has sodium iothalamate been investigated in clinical trials?
A11: The provided research papers mention numerous clinical trials and evaluations of sodium iothalamate, particularly in angiography, aortography, and urography, demonstrating its extensive clinical application. [, , , , , , , , , , ]
Q12: Are there any known toxic effects associated with sodium iothalamate?
A12: While generally considered safe for its intended use, research indicates potential for toxicity, particularly at high doses. Studies in animals showed that excessive doses injected into the cisterna magna or ventricles could be lethal. [] Additionally, a case report highlighted ventricular tachycardia as a potential adverse drug interaction when sodium iothalamate was administered to a patient already on prenylamine, a drug known to prolong the QT interval. []
Q13: Are there any specific contraindications for using sodium iothalamate in certain patient populations?
A13: While the provided research primarily focuses on scientific aspects, it does highlight that pre-existing medical conditions, such as prenylamine treatment, can influence the safety profile of sodium iothalamate. [] Consultation with a healthcare professional is crucial for determining suitability for its use in individual patients.
Q14: Have any targeted drug delivery strategies been explored for sodium iothalamate?
A14: The provided research focuses primarily on sodium iothalamate's use as a contrast agent delivered via intravenous injection or catheterization. Specific targeted drug delivery strategies are not discussed in these papers.
Q15: Are there any alternative contrast agents with comparable or superior properties to sodium iothalamate?
A15: The research papers mention several other contrast agents, including methylglucamine iothalamate, iohexol, iopamidol, metrizamide, and sodium iocarmate (iothalamate dimer). [, , , , , , , , ] Each agent possesses its own characteristics regarding viscosity, radiopacity, and potential adverse effects.
Q16: How has the use of sodium iothalamate evolved in medical imaging?
A16: While the provided research does not present a historical timeline, it demonstrates sodium iothalamate's significant role in the advancement of various imaging techniques, especially angiography and urography. Its introduction allowed for clearer visualization of anatomical structures, contributing to improved diagnosis and treatment strategies. [, , , , ]
Q17: Does the concentration of sodium iothalamate affect its efficacy in visualizing the urinary tract?
A17: Yes, research has shown that the dose of sodium iothalamate significantly influences the radiographic density (radiopacity) of the kidneys, renal pelves, and ureters in excretory urograms. []
Q18: Is abdominal compression beneficial for enhancing visualization during intravenous urography with sodium iothalamate?
A18: Research suggests that abdominal compression can improve the visualization of the kidneys and ureters when using sodium iothalamate for intravenous urography. []
Q19: Can sodium iothalamate be used for imaging in veterinary medicine?
A19: Yes, sodium iothalamate has been studied for its use in veterinary medicine. A study in cats evaluated its suitability for intravenous urography, highlighting the need for species-specific dosage adjustments. []
Q20: How does sodium iothalamate compare to iohexol in terms of adverse effects during lumbar peridurography?
A20: Research indicates that iohexol may be better tolerated than sodium iothalamate during lumbar peridurography, with a lower incidence of moderate or severe pain reported by patients. []
Q21: Does sodium iothalamate impact the growth of bacteria commonly associated with infections?
A21: Interestingly, in vitro studies indicate that sodium iothalamate, particularly formulations like Vascoray, Conray, and Hypaque sodium 50%, did not inhibit the growth of Staphylococcus aureus, suggesting minimal bactericidal or bacteriostatic effects. []
Q22: Can sodium iothalamate be detected in biological samples after administration?
A22: Yes, sodium iothalamate can be detected and quantified in biological samples like plasma and urine using analytical techniques such as high-performance liquid chromatography (HPLC). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


